molecular formula C15H11F2N3O4S B129616 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one CAS No. 449808-50-8

6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one

Cat. No. B129616
M. Wt: 367.3 g/mol
InChI Key: SWNSQQKYEQYRAJ-UHFFFAOYSA-N
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Description

The compound 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a derivative of pyrido[2,3-d]pyrimidin-7-one, which is a class of compounds that has been extensively studied for various biological activities. The presence of the 2,4-difluorophenoxy and methylsulfonyl groups suggests potential for increased biological activity or selectivity, as modifications in these positions have been shown to impact the pharmacological properties of related molecules.

Synthesis Analysis

The synthesis of related pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a process involving C–H borylation followed by cross-coupling or other transformations . This method provides a general access to 6,8-disubstituted 7-deazapurine bases, which are structurally similar to the compound . The process starts with the borylation of pyrrolo[2,3-d]pyrimidines at the 6-position, followed by Suzuki cross-coupling reactions. This method could potentially be adapted for the synthesis of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to influence its chemical behavior. The pyrido[2,3-d]pyrimidin-7-one core is a heterocyclic structure that can engage in hydrogen bonding and π-π interactions. The methylsulfonyl group is a polar substituent that can enhance the solubility in water and may also affect the molecule's ability to interact with biological targets. The difluorophenoxy moiety is an electron-withdrawing group that could impact the electronic distribution within the molecule, potentially affecting its reactivity and binding affinity.

Chemical Reactions Analysis

While the specific chemical reactions of 6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one are not detailed in the provided papers, the related compounds have been shown to undergo various transformations. For instance, the boronate intermediates from the synthesis of pyrrolo[2,3-d]pyrimidine derivatives can be converted into halo- or trifluoromethyl-substituted products . This suggests that the compound may also be amenable to further functionalization through similar reactions, potentially leading to a variety of derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from its molecular structure and the properties of similar compounds. The presence of the methylsulfonyl group is likely to increase the compound's polarity and could enhance its solubility in polar solvents . The difluorophenoxy group may contribute to the compound's stability and could affect its lipophilicity, which is important for membrane permeability. The overall molecular architecture suggests that the compound may have a relatively high melting point and may form stable crystalline structures.

Scientific Research Applications

Synthesis and Applications of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines, as a class, have been the subject of intensive investigation due to their structural complexity and potential therapeutic benefits. Research developments have highlighted various synthetic pathways to develop pyrimidine derivatives, emphasizing their anti-inflammatory activities and structure-activity relationships (SARs). These compounds exhibit a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties, attributed to their inhibitory response against vital inflammatory mediators (Rashid et al., 2021).

Chemical Synthesis and Catalysis

The synthesis of pyranopyrimidine scaffolds, closely related to pyrido[2,3-d]pyrimidines, employs hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These catalysts facilitate one-pot multicomponent reactions, leading to the development of lead molecules with significant biological activities (Parmar et al., 2023).

Biological and Pharmacological Research

The broad spectrum of pharmacological activities associated with pyrimidine derivatives underscores their potential in developing new therapeutic agents. These compounds have been analyzed for their roles in treating various diseases, including Alzheimer's, through a structure-activity relationship (SAR)-based approach, suggesting their importance in medicinal chemistry and drug design (Das et al., 2021).

Environmental and Analytical Chemistry

In the realm of environmental science, polyfluoroalkyl substances (PFAS), which include related perfluorinated compounds, have been studied extensively. While not directly related to the specific chemical structure , the research on PFAS demonstrates the analytical techniques and concerns regarding persistent organic pollutants in the environment. This research reflects the broader context within which related compounds might be studied for their environmental fate, bioaccumulation, and potential toxicological impacts (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

6-(2,4-difluorophenoxy)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O4S/c1-20-13-8(7-18-15(19-13)25(2,22)23)5-12(14(20)21)24-11-4-3-9(16)6-10(11)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNSQQKYEQYRAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one

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